molecular formula C15H12O3 B6396985 3-(4-Formylphenyl)-2-methylbenzoic acid CAS No. 1261984-34-2

3-(4-Formylphenyl)-2-methylbenzoic acid

Cat. No.: B6396985
CAS No.: 1261984-34-2
M. Wt: 240.25 g/mol
InChI Key: ISKNKBUXTFPNJL-UHFFFAOYSA-N
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Description

3-(4-Formylphenyl)-2-methylbenzoic acid is a benzoic acid derivative featuring a methyl group at the ortho (2-) position and a 4-formylphenyl substituent at the meta (3-) position (Figure 1). The compound combines a carboxylic acid group with an aldehyde, enabling diverse reactivity in organic synthesis. Its structure allows for applications in materials science, such as forming Schiff bases for optoelectronic materials or coordination polymers .

Properties

IUPAC Name

3-(4-formylphenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-13(3-2-4-14(10)15(17)18)12-7-5-11(9-16)6-8-12/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKNKBUXTFPNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688897
Record name 4'-Formyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-34-2
Record name 4'-Formyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formylphenyl)-2-methylbenzoic acid typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced to an aromatic ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of 3-(4-Formylphenyl)-2-methylbenzoic acid may involve large-scale formylation processes using automated reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Formylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group (–OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(4-Carboxyphenyl)-2-methylbenzoic acid.

    Reduction: 3-(4-Hydroxymethylphenyl)-2-methylbenzoic acid.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-Formylphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Formylphenyl)-2-methylbenzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. Additionally, the aromatic ring can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Features :

  • Functional Groups : Carboxylic acid (electron-withdrawing), aldehyde (electron-withdrawing), and methyl (electron-donating).
  • Physical Properties: Expected to exhibit moderate polarity due to the formyl group, influencing solubility in polar solvents like ethanol or DMSO.
  • Synthetic Utility : The aldehyde group facilitates condensation reactions, while the carboxylic acid enables salt formation or esterification.

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

  • 3-(4-Formylphenyl)propiolic Acid (1y) : In nickel-catalyzed amidation, this compound yielded 37% product (3y), lower than methoxy- or methyl-substituted analogs (76–87%) . The formyl group may sterically hinder catalytic sites or destabilize intermediates.
  • 3-(Thiophen-2-yl)propiolic Acid (1z) : Higher yields (37–64%) suggest heteroaromatic substituents are more compatible with the reaction than formylphenyl groups .

Electronic and Steric Influences

  • 2-Methylbenzoic Acid: Thermodynamic studies show minimal steric shielding in water-octanol systems, but slight differences in water-cyclohexane systems indicate possible carboxyl group twisting in ortho-methyl derivatives .

Physical Properties

Compound Substituents Melting Point (°C) Solubility Trends
3-(4-Formylphenyl)-2-methylbenzoic acid 2-CH₃, 3-(4-CHO-C₆H₄) Data Unavailable High in DMSO, moderate in EtOH
4-Formylcinnamic acid Propenoic acid + 4-CHO-C₆H₄ Not Reported Soluble in polar organic solvents
3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid 3-(Cl, CH₃-C₆H₃OCH₂), 2-CH₃ Not Reported Lower polarity due to chloro and ether groups

Key Research Findings

Reactivity Trends : Formyl-substituted benzoic acids exhibit lower yields in catalytic reactions compared to methoxy or methyl analogs, likely due to steric hindrance or electronic deactivation .

Thermal Stability : Triazine-linked benzoic acids with formyl groups (e.g., compound 4j) decompose above 180°C, suggesting moderate thermal stability for related structures .

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